molecular formula C3H5N5O B7902193 5-Amino-1h-1,2,4-triazole-1-carboxamide CAS No. 1489-02-7

5-Amino-1h-1,2,4-triazole-1-carboxamide

Cat. No.: B7902193
CAS No.: 1489-02-7
M. Wt: 127.11 g/mol
InChI Key: RFLFAIIYFWQKPZ-UHFFFAOYSA-N
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Description

5-Amino-1h-1,2,4-triazole-1-carboxamide is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. It is a colorless crystalline solid that is soluble in water, acids, ethanol, and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1h-1,2,4-triazole-1-carboxamide can be achieved through multiple pathways. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization to form the triazole ring . Another approach includes the use of esters and amines under microwave-assisted conditions, which provides an efficient and environmentally benign route to the compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its rapid reaction times and high yields .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1h-1,2,4-triazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the triazole ring .

Major Products

The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the triazole ring. These derivatives are often used in further chemical synthesis or as intermediates in the production of other compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1h-1,2,4-triazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and its high nitrogen content make it particularly valuable in the synthesis of high-energy materials and as a versatile building block in chemical synthesis .

Properties

IUPAC Name

5-amino-1,2,4-triazole-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O/c4-2-6-1-7-8(2)3(5)9/h1H,(H2,5,9)(H2,4,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLFAIIYFWQKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=N1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90933499
Record name 5-Imino-2,5-dihydro-1H-1,2,4-triazole-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1489-02-7
Record name NSC103795
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103795
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC233917
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233917
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Imino-2,5-dihydro-1H-1,2,4-triazole-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Amino-1h-1,2,4-triazole-1-carboxamide

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